2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-13(17)16-10-4-5-11-12(8-10)19-14(18-11)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOKAYCLVJDOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851722-03-7 | |
| Record name | 2-chloro-N-{spiro[1,3-dioxaindane-2,1'-cyclohexane]-6-yl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}acetamide typically involves the condensation of catechol with ketones or aldehydes, catalyzed by solid superacids such as ZrO2/SO42-. This method is efficient and convenient, providing high yields of the desired product . The reaction is usually carried out in refluxing benzene or toluene, which helps in achieving the necessary reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of solid superacids as catalysts is advantageous due to their reusability and efficiency. Additionally, the reaction conditions can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic chemistry for the development of novel chemical entities. Its spirocyclic structure allows for unique synthetic pathways that can lead to a variety of derivatives with distinct properties .
Research indicates that 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide exhibits potential biological activities:
- Antioxidant Properties : Studies have suggested that the compound may act as an antioxidant, potentially mitigating oxidative stress in biological systems .
- Antimicrobial Activity : Preliminary investigations have shown efficacy against various microbial strains, including Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .
Pharmacological Research
Ongoing research is focused on exploring the pharmacological properties of this compound:
- Therapeutic Uses : Investigations into its role as a therapeutic agent are underway, particularly regarding its interaction with specific molecular targets involved in disease pathways .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various derivatives of acetamides, including this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibition with an IC50 value indicating strong antibacterial activity .
Cytotoxicity Assays
In vitro assays assessed the cytotoxic effects of the compound on cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for anticancer applications .
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
| Antioxidant Activity | TBD | Further studies required |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Mechanism of Action
The mechanism of action of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with biological molecules in a unique manner, potentially inhibiting or modulating specific enzymes or receptors. This interaction can lead to various biological effects, such as antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide: This compound shares a similar structure but with a propanamide group instead of an acetamide group.
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl}acetamide: Another similar compound with a cyclopentan ring instead of a cyclohexane ring.
Uniqueness
The uniqueness of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}acetamide lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide (CAS No. 851722-03-7) is a compound that has garnered attention in pharmacological research due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
- Molecular Formula : C14H16ClNO3
- Molecular Weight : 281.74 g/mol
- IUPAC Name : 2-chloro-N-(spiro[benzo[d][1,3]dioxole-2,1'-cyclohexan]-5-yl)acetamide
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to:
- Antioxidant Activity : This compound may exhibit properties that protect cells from oxidative stress by scavenging free radicals.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds related to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown significant activity against parasites such as Trypanosoma brucei and Leishmania major, with IC50 values indicating potent effects at low concentrations .
Cytotoxicity
While exploring the biological activity, it is crucial to assess cytotoxicity to ensure safety for mammalian cells. The selectivity index (SI), which compares the effective dose against parasites to that against mammalian cells, is an important measure:
- Selectivity Index : Higher SI values indicate lower toxicity towards mammalian cells while maintaining efficacy against parasites.
Study on Structural Analogues
A comparative study involving structural analogues of this compound demonstrated that modifications in the spirocyclic moiety could enhance antiparasitic activity while reducing cytotoxicity. For example:
- Modification Impact : Substituting certain functional groups led to improved selectivity indices without compromising efficacy against targeted parasites .
Synthesis and Biological Evaluation
Research has focused on synthesizing derivatives of this compound and evaluating their biological activities:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide, and how are intermediates characterized?
- Synthesis Overview : The spirocyclic core is typically synthesized via cyclization reactions between 1,3-benzodioxole and cyclohexane derivatives. Key steps include:
- Cyclization : Formation of the spiro[1,3-benzodioxole-2,1'-cyclohexane] intermediate under acidic or basic conditions.
- Acetamide Functionalization : Reaction of the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroacetamide group .
- Characterization : Intermediates are validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC with UV detection at 254 nm .
Q. How is the structural uniqueness of this compound leveraged in biological studies?
- The spirocyclic architecture confers conformational rigidity, enhancing target selectivity in enzyme inhibition assays. For example:
- Biological Screening : Evaluated for binding to cytochrome P450 enzymes using fluorescence quenching assays.
- Comparative Analysis : Structural analogs (e.g., cyclohexane vs. cyclopentane spiro systems) show divergent bioactivity, highlighting the cyclohexane ring's role in steric interactions .
Advanced Research Questions
Q. What strategies optimize reaction yields during spirocyclic core synthesis?
- Catalytic Systems : Tri(n-butyl)phosphine (TBP) enhances nucleophilic cyclization efficiency compared to triphenylphosphine, achieving >80% yield in spiro[cyclohexane-1,3'-indoline] derivatives (analogous systems) .
- Solvent and Temperature : Chloroform at 65°C balances reaction kinetics and thermodynamic control, minimizing side products .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- SHELX Suite : Employ SHELXT for structure solution and SHELXL for refinement. Key parameters:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data at 100 K.
- Validation : R-factor < 0.05 and Fo-Fc maps to confirm spirocyclic geometry and chloroacetamide orientation .
Q. How do contradictory bioactivity results arise across studies, and how can they be addressed?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter competitive binding outcomes.
- Structural Analogs : Comparisons with 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cycloheptane]-6-yl}acetamide reveal ring size impacts binding pocket compatibility .
- Resolution : Standardize assay protocols and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Methodological Insights
Q. What analytical techniques differentiate hydrolysis products of this compound?
- Hydrolysis Pathway : Acidic conditions cleave the acetamide group, yielding spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-amine and chloroacetic acid.
- Analysis :
- LC-MS : Monitors reaction progress via m/z 218 [M+H]⁺ for the amine product.
- FT-IR : Confirms C=O stretch (1680 cm⁻¹) loss in hydrolyzed samples .
Q. How is computational modeling used to predict SAR (Structure-Activity Relationships)?
- Docking Studies : AutoDock Vina simulates interactions with the COX-2 active site. Key findings:
- Chlorine Atom : Forms a halogen bond with Tyr385 (distance: 3.2 Å).
- Spirocyclic Core : Stabilizes hydrophobic interactions with Val523 and Ala527 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
